4-Nonylphenol

Description

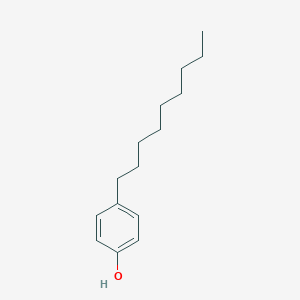

Structure

3D Structure

Properties

IUPAC Name |

4-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033836 | |

| Record name | 4-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow viscous liquid; [HSDB] White crystalline solid; [MSDSonline], Solid | |

| Record name | 4-Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

317 °C, Pale-yellow, viscous liquid; slight phenolic odor. Specific gravity: 0.950 at 20 °C/20 °C. BP: 293 °C. FP: -10 °C (sets to glass below this temperature). Viscosity: 563 cP at 20 °C... Insoluble in water; soluble in most organic solvents /Nonylphenol, 25154-52-3/ | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7 mg/L at 25 °C, Insoluble in water, Soluble in benzene, carbon tetrachloride, heptane, 0.007 mg/mL at 25 °C | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.950 g/cu cm at 20 °C | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000818 [mmHg], 0.109 Pa at 25 °C /8.18X10-4 mm Hg/ | |

| Record name | 4-Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous, yellow liquid | |

CAS No. |

104-40-5, 68081-86-7 | |

| Record name | 4-Nonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nonylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, nonyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 °C, 41 - 42.5 °C | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Endocrine disrupting properties of 4-Nonylphenol isomers

An In-depth Technical Guide to the Endocrine Disrupting Properties of 4-Nonylphenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-NP) is a persistent environmental contaminant and a well-documented endocrine-disrupting chemical (EDC) that poses significant risks to wildlife and human health.[1][2] Arising from the environmental degradation of nonylphenol ethoxylate surfactants used in numerous industrial and consumer products, 4-NP is not a single entity but a complex mixture of structural isomers.[1][3][4] The specific structure of the nine-carbon alkyl chain, particularly its degree of branching, profoundly influences the compound's biological activity.[3] This guide provides a detailed examination of the endocrine-disrupting properties of 4-NP isomers, focusing on their molecular mechanisms of action, the critical differences in isomer-specific estrogenicity, and the multifaceted nature of their interference with hormonal signaling pathways. We will explore the causality behind key experimental methodologies used to assess these effects, providing detailed protocols and data interpretation frameworks to support robust scientific investigation in toxicology and drug development.

The Isomer-Specific Challenge of this compound

Commercial this compound is a complex mixture of more than 20 different para-substituted isomers, each with a unique branched nine-carbon chain.[5] This isomeric complexity is not merely an academic detail; it is central to understanding the compound's endocrine-disrupting potential. The estrogenic effect and environmental degradation behavior of individual 4-NP isomers are heavily dependent on the structure and bulkiness of the side chain.[3] Consequently, risk assessment based on the total concentration of branched 4-NP can be misleading.[4] Research has shown that the linear isomer, 4-n-NP, which is often used as a reference substance, is not typically present in commercial mixtures and exhibits weak estrogenic activity compared to certain branched isomers.[5][6] This necessitates an isomer-specific approach to both analytical measurement and toxicological evaluation.

Core Mechanism of Action: Estrogen Receptor Agonism

The primary and most-studied endocrine-disrupting mechanism of 4-NP is its ability to mimic the natural hormone 17β-estradiol (E2).[1][2] As a xenoestrogen, 4-NP can bind to and activate estrogen receptors (ERα and ERβ), thereby triggering inappropriate estrogenic responses.[1][7][8] Although its binding affinity for ERs is significantly lower than that of E2, its environmental persistence and potential for bioaccumulation lead to chronic exposure and adverse effects.[1][7]

The activation of ERs by 4-NP initiates a cascade of molecular events that can disrupt normal cellular function.

Classical Genomic Signaling Pathway

The canonical pathway involves the binding of 4-NP to ERs located in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The 4-NP-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating the transcription of estrogen-responsive genes. This can lead to altered cell proliferation, differentiation, and other physiological responses.[9]

Caption: Experimental workflow for an Estrogen Receptor Transcriptional Activation Assay.

Detailed Protocol: hERα-HeLa-9903 Luciferase Reporter Assay (OECD 455)

-

Cell Culture and Plating:

-

Culture hERα-HeLa-9903 cells, which are stably transfected with the human ERα and an ERE-luciferase reporter construct, under standard conditions (e.g., 37°C, 5% CO₂).

-

Prior to the assay, switch cells to a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Compound Exposure:

-

Prepare a dilution series of the 4-NP isomer in the assay medium. Include a vehicle control (e.g., DMSO), a positive control (17β-estradiol), and a reference antagonist (e.g., ICI 182,780) for antagonist testing.

-

Remove the plating medium from the cells and add the medium containing the test compounds.

-

-

Incubation:

-

Incubate the plates for 20-24 hours to allow for receptor activation, gene transcription, and translation of the luciferase enzyme.

-

-

Lysis and Luminescence Measurement:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add a cell lysis buffer to each well and incubate to release the cellular contents, including the expressed luciferase.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Use a luminometer to inject a luciferase substrate (e.g., luciferin) into each well and immediately measure the resulting light emission.

-

-

Data Analysis:

-

For agonist activity, plot the luminescence signal against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% maximal response) and efficacy (maximal response).

-

For antagonist activity, cells are co-treated with the test compound and a fixed concentration of E2. A decrease in the E2-induced signal indicates antagonism.

-

In Vivo Assays

In vivo studies are crucial for understanding the effects of 4-NP in a whole biological system, accounting for metabolism, distribution, and systemic effects. [10]

Causality: This assay provides definitive evidence of an in vivo estrogenic effect. An increase in the weight of the uterus, an estrogen-responsive tissue, demonstrates that the compound can reach the target organ and elicit a physiological estrogenic response. [11]It is considered a highly reliable indicator of estrogenic activity.

Causality: These long-term studies are designed to assess the impact of developmental and continuous exposure on reproductive health across generations. They can reveal subtle but significant effects that may not be apparent in short-term assays. For example, studies with 4-NP have shown effects like accelerated vaginal opening in females and reduced epididymal sperm density in F2 generation males, indicating that exposure can have lasting consequences on reproductive development and function. [11][12][13]

Conclusion and Future Directions

The endocrine-disrupting properties of this compound are complex and significantly influenced by its isomeric structure. The primary mechanism of action is estrogen receptor agonism, but its disruptive effects extend to multiple other hormonal pathways, including androgenic and thyroid signaling. The potency of 4-NP is highly dependent on the branching of the nonyl side chain, with certain branched isomers exhibiting significantly greater activity than the linear form or the commercial mixture.

For professionals in research and drug development, it is critical to recognize that treating 4-NP as a single chemical entity is insufficient for accurate risk assessment. Future research should prioritize:

-

Isomer-Specific Analysis: Developing and standardizing analytical methods to quantify individual, high-potency isomers in environmental and biological samples. [4][14]* Comprehensive Mechanistic Studies: Moving beyond ERα to fully characterize the interactions of key isomers with other nuclear receptors and signaling pathways.

-

Low-Dose and Mixture Effects: Investigating the effects of chronic, low-dose exposure to isomer mixtures, which more accurately reflects real-world environmental scenarios.

A thorough understanding of the structure-activity relationships and multifaceted disruptive mechanisms of 4-NP isomers is essential for developing effective regulatory strategies and mitigating their impact on public health.

References

- Reis, B., Campos, A., Amaral, J., & Santos, M. (2018). Effects of this compound on reproduction of exposed females during puberty. Journal of Toxicology and Environmental Health, Part A.

- Bonefeld-Jorgensen, E. C., Andersen, H. R., Rasmussen, T. H., & Vinggaard, A. M. (2007). Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review. Environmental Health Perspectives.

- Rupa Health. (n.d.). This compound.

-

Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of this compound isomers. Chemosphere. Available at: [Link]

-

Chapin, R. E., Delaney, J., Wang, Y., Lanning, L., Davis, B., Collins, B., Mintz, K., & Wolfe, G. (1999). The effects of this compound in rats: A multigeneration reproduction study. Toxicological Sciences. Available at: [Link]

-

Chapin, R. E., Delaney, J., Wang, Y., Lanning, L., Davis, B., Collins, B., Mintz, K., & Wolfe, G. (1999). The effects of this compound in rats: a multigeneration reproduction study. Toxicological Sciences. Available at: [Link]

-

Chapin, R. E., Delaney, J., Wang, Y., Lanning, L., Davis, B., Collins, B., Mintz, K., & Wolfe, G. (1999). The Effects of this compound in Rats: A Multigeneration Reproduction Study. Toxicological Sciences. Available at: [Link]

-

Preuss, T. G., Gehrhardt, J., Schirmer, K., Coors, A., Rubach, A., Russ, A., & Ratte, H. T. (2006). Nonylphenol isomers differ in estrogenic activity. Environmental Science & Technology. Available at: [Link]

-

O'Connor, J. C. (2002). In Vitro Models in Endocrine Disruptor Screening. ILAR Journal. Available at: [Link]

-

Böhmer, D., Kurzawa, B., Zierke, M., & Scheringer, M. (2010). Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies. Chemosphere. Available at: [Link]

-

Diamanti-Kandarakis, E., Bourguignon, J. P., Giudice, L. C., Hauser, R., Prins, G. S., Soto, A. M., Zoeller, R. T., & Gore, A. C. (2009). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. Endocrine Reviews. Available at: [Link]

-

Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., Shah, I., Wambaugh, J. F., & Crofton, K. M. (2015). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives. Available at: [Link]

-

Browne, P., Judson, R. S., Casey, W. M., Martin, M. T., & Hsieh, J. H. (2014). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology. Available at: [Link]

-

Kim, H. J., Park, S. H., Kim, Y. I., Lee, J., Choi, J. H., & Lee, J. G. (2014). Effects of this compound and Bisphenol A on Stimulation of Cell Growth via Disruption of the Transforming Growth Factor-β Signaling Pathway in Ovarian Cancer Models. Chemical Research in Toxicology. Available at: [Link]

-

Charles River Laboratories. (n.d.). Endocrine Disruptor Testing. Available at: [Link]

-

Tsang, T. W., & Wu, S. (2019). The development of isomer-specific analysis of branched this compound in food for dietary exposure - a critical review of analytical methods and occurrence in foodstuffs. Food Additives & Contaminants: Part A. Available at: [Link]

-

Kim, D. J., Kim, J. Y., Han, E. H., & Park, H. R. (2019). Disturbing Effects of Chronic Low-dose this compound exposing on Gonadal Weight and Reproductive Outcome over One-generation. Development & Reproduction. Available at: [Link]

-

Gałązka, A., & Jankiewicz, U. (2022). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)—Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. Microorganisms. Available at: [Link]

-

Saito, H., Makino, M., & Uchiyama, T. (2005). Separation, structural elucidation and estrogenic activity studies of the structural isomers of this compound by GC-PFC coupled with MS and NMR. Chemosphere. Available at: [Link]

-

Preuss, T. G., Gehrhardt, J., Schirmer, K., Coors, A., Rubach, A., Russ, A., & Ratte, H. T. (2006). Nonylphenol isomers differ in estrogenic activity. Environmental Science & Technology. Available at: [Link]

-

Lu, G., Lu, Y., Yuan, L., Liu, J., & Jiang, G. (2019). A comparison of endocrine disruption potential of nonylphenol ethoxylate, vanillin ethoxylate, 4-n-nonylphenol and vanillin in vitro. Ecotoxicology and Environmental Safety. Available at: [Link]

-

Kim, H. J., Park, S. H., Kim, Y. I., Lee, J., Choi, J. H., & Lee, J. G. (2014). Effects of this compound and bisphenol A on stimulation of cell growth via disruption of the transforming growth factor-β signaling pathway in ovarian cancer models. Chemical Research in Toxicology. Available at: [Link]

-

Kim, H., Kim, M., Lee, S., & Kim, C. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods. Available at: [Link]

-

T3DB. (n.d.). This compound (T3D4836). Available at: [Link]

-

Kim, H. J., Park, S. H., Kim, Y. I., Lee, J., Choi, J. H., & Lee, J. G. (2014). Effects of this compound and Bisphenol A on Stimulation of Cell Growth via Disruption of the Transforming Growth Factor-β Signaling Pathway in Ovarian Cancer Models. Chemical Research in Toxicology. Available at: [Link]

-

Shaw, S. D., & Graham, B. (2012). Does the oestrogen receptor encourage oestrogenicity in environmental pollutants? The case of this compound. Journal of Environmental Monitoring. Available at: [Link]

-

Wang, Y., Li, Y., & Chen, J. (2023). Integrative network toxicology and molecular docking reveal this compound's multifaceted mechanisms in breast cancer pathogenesis. Journal of Applied Toxicology. Available at: [Link]

-

Lintelmann, J., Katase, T., & Kettrup, A. (2000). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Fresenius' Journal of Analytical Chemistry. Available at: [Link]

-

Cantagallo, S., Barone, I., & Andò, S. (2011). Endocrine Disruptor Agent Nonyl Phenol Exerts An Estrogen-like Transcriptional Activity on Estrogen Receptor Positive Breast Cancer Cells. Breast Cancer: Basic and Clinical Research. Available at: [Link]

-

Wöhrle, V., Mayer, R., & Preiss, A. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Food Additives & Contaminants: Part A. Available at: [Link]

-

Endocrine Disruptor List. (n.d.). This compound, branched, ethoxylated. Available at: [Link]

-

Zahid, M., Abdullah, M. P., & Said, M. I. (2017). Extraction of 4-octylphenol and this compound in river water using solid phase extraction and high-performance liquid chromatography. Malaysian Journal of Analytical Sciences. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Azevedo, D. A., Lacorte, S., Viana, P., & Barceló, D. (2001). Concentration (µg L -1 ) of this compound isomers and Bisphenol A for selected water samples from Portugal. Journal of Environmental Quality. Available at: [Link]

-

Vermont Department of Health. (2019). Nonylphenol (NP) & this compound (4NP [including branched forms]). Available at: [Link]

Sources

- 1. This compound | Rupa Health [rupahealth.com]

- 2. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Disturbing Effects of Chronic Low-dose this compound exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. The effects of this compound in rats: a multigeneration reproduction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Bioaccumulation of 4-Nonylphenol in aquatic organisms

An In-depth Technical Guide to the Bioaccumulation of 4-Nonylphenol in Aquatic Organisms

Foreword: Understanding the Ubiquitous Contaminant

This compound (4-NP) represents a class of persistent, lipophilic organic pollutants that have garnered significant scientific scrutiny. As a primary degradation product of nonylphenol ethoxylates (NPEOs)—a group of widely used non-ionic surfactants in industrial processes, cleaning agents, and household products—4-NP is ubiquitously found in aquatic environments worldwide.[1][2][3] Its presence is closely linked to anthropogenic activities, with major sources including effluents from municipal and industrial wastewater treatment plants (WWTPs), sewage sludge, and runoff from agricultural areas.[1][4] Due to its chemical properties, including high hydrophobicity (log Kow of 4.48) and resistance to biodegradation, 4-NP readily partitions from the water column into sediment and accumulates in the fatty tissues of aquatic organisms.[1][4][5] This guide provides a technical overview of the mechanisms, toxicokinetics, and analytical methodologies pertinent to the bioaccumulation of 4-NP in aquatic life, offering field-proven insights for researchers and environmental scientists.

Part 1: The Dynamics of this compound in Aquatic Systems

The environmental fate of 4-NP is complex. Once introduced into an aquatic system, it can undergo several processes, including photolysis, biodegradation, and sorption to particulate matter.[4] However, its hydrophobic nature means it preferentially adsorbs to organic matter in sediment, creating a long-term reservoir of the contaminant.[4][6] This sequestration in sediment makes it particularly bioavailable to benthic (bottom-dwelling) organisms.[1][7]

Caption: Environmental pathways for this compound (4-NP).

Part 2: Bioaccumulation and Toxicokinetics

Bioaccumulation is the net result of uptake, distribution, metabolism, and elimination of a chemical by an organism. For 4-NP, its lipophilicity is the primary driver for its accumulation in the lipid-rich tissues of aquatic species.[5][8]

Mechanisms of Uptake and Accumulation

Aquatic organisms are exposed to 4-NP through several routes:

-

Bioconcentration: Direct uptake from the water column across respiratory surfaces (gills) and the skin. This is a dominant pathway for pelagic species.

-

Sediment Exposure: Benthic invertebrates and demersal fish can absorb 4-NP directly from contaminated sediments or from porewater.[1][7] Studies have shown that bottom-dwelling fish can have higher bioaccumulation factors than surface-dwelling species.[9][10]

-

Dietary Intake (Biomagnification): Consumption of contaminated prey. While 4-NP does accumulate, studies suggest it does not significantly biomagnify in aquatic food webs, meaning its concentration does not consistently increase at successively higher trophic levels.[11] This is largely due to its metabolic transformation in vertebrates.[12]

Accumulation varies significantly among tissues. Due to its lipophilic nature, 4-NP concentrates in fatty tissues. However, studies in catfish (Heteropneustes fossilis) have shown the highest accumulation in the brain, followed by gills, kidney, liver, and ovary, with the lowest levels in muscle tissue.[9]

Biotransformation and Elimination: The Causality of Detoxification

If bioaccumulation were governed by lipophilicity alone, the Bioconcentration Factor (BCF) for 4-NP would be expected to be higher than what is often observed.[12] The reason for this discrepancy lies in the ability of many aquatic vertebrates to metabolize and eliminate the compound.

The primary site of biotransformation is the liver, where cytochrome P450 (CYP450) enzymes play a critical role.[12][13] The metabolic process generally involves two phases:

-

Phase I Metabolism: The CYP450 enzymes introduce a hydroxyl group (-OH) onto the alkyl side chain or the phenolic ring of the 4-NP molecule. This oxidation reaction increases the water solubility of the compound.[8]

-

Phase II Metabolism: The hydroxylated 4-NP metabolites are then conjugated with endogenous molecules, such as glucuronic acid. This process, known as glucuronidation, further increases water solubility and facilitates excretion.[8][12]

The primary route of elimination for these conjugated metabolites is through the bile, with subsequent excretion in the feces.[8][12] This metabolic capacity explains the relatively short biological half-lives reported in some fish species, such as 9.9 hours in killifish.[14]

Caption: Simplified biotransformation pathway of 4-NP in fish.

Toxicological Implications: Endocrine Disruption

The primary toxicological concern with 4-NP bioaccumulation is its activity as a xenoestrogen—an external compound that mimics the effects of estrogen.[2][15] By binding to estrogen receptors, 4-NP can disrupt the normal functioning of the endocrine system, leading to a range of adverse effects in aquatic organisms:[1][16]

-

Feminization of Males: Induction of vitellogenin (a female-specific egg-yolk protein) synthesis in male fish.[1]

-

Reproductive Impairment: Reduced male fertility, decreased sperm motility, and altered sex ratios.[2][17]

-

Developmental and Behavioral Effects: Delayed metamorphosis in amphibians, developmental delays in fish embryos, and altered social and reproductive behaviors.[2][17]

Part 3: Methodologies for Studying 4-NP Bioaccumulation

A robust and self-validating analytical workflow is paramount for accurately quantifying 4-NP in complex environmental and biological matrices. The choice of methodology is driven by the need for high sensitivity and selectivity to overcome matrix interference.

Quantitative Data Summary

The extent of 4-NP bioaccumulation is typically expressed as the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

| Organism/Species | Tissue | BCF Value (Wet Weight unless specified) | Reference |

| Killifish (Oryzias latipes) | Whole body | 167 ± 23 | [14] |

| Ayu fish (Plecoglossus altivelis) | Whole body | 21 ± 15 (Field BCF) | [14] |

| Blue Mussel (Mytilus edulis) | - | 1.4 - 7.9 | [12] |

| Atlantic Salmon (Salmo salar) | - | 75 | [12] |

| Marine Mussels (Mytilus galloprovincialis) | - | 6850 L/Kg (Dry Weight) | [18] |

| Various Freshwater Fish | - | 74.0 to 2.60 × 10⁴ L/kg | [10] |

| Algae | - | 487 | [12] |

Note: BCF values can vary widely based on species, lipid content, exposure conditions, and whether they are derived from laboratory or field studies.

Experimental Protocol: Quantification of 4-NP in Fish Tissue

This protocol outlines a validated method using solid-phase extraction (SPE) for sample cleanup followed by high-performance liquid chromatography with fluorescence detection (HPLC-FLD). The causality for this choice is clear: SPE is essential for isolating the analyte of interest from a lipid-rich matrix, while HPLC-FLD provides the high sensitivity and selectivity required for detecting phenolic compounds at low environmental concentrations.[19][20]

Step 1: Sample Homogenization and Extraction

-

Weigh approximately 2-5 g of fish tissue (e.g., liver, muscle) into a glass centrifuge tube.

-

Add 10 mL of acetonitrile. Rationale: Acetonitrile is effective at precipitating proteins and extracting moderately polar compounds like 4-NP.

-

Homogenize the tissue for 2 minutes using a high-speed homogenizer.

-

Centrifuge at 3000 rpm for 10 minutes to pellet the solid material.

-

Carefully decant the acetonitrile supernatant into a clean tube. This is your crude extract.

Step 2: Lipid Removal (Liquid-Liquid Partitioning)

-

Add 10 mL of n-hexane to the crude acetonitrile extract.

-

Vortex vigorously for 1 minute. Rationale: Lipids will preferentially partition into the non-polar hexane phase, while the more polar 4-NP remains in the acetonitrile phase.

-

Allow the layers to separate (centrifugation can aid this).

-

Discard the upper hexane layer. Repeat this step twice to ensure thorough lipid removal.

-

Evaporate the remaining acetonitrile extract to near dryness under a gentle stream of nitrogen.

Step 3: Solid-Phase Extraction (SPE) Cleanup

-

Reconstitute the dried extract in 1 mL of 10% methanol in water.

-

Condition an SPE cartridge (e.g., Florisil or C18) by passing 5 mL of methanol followed by 5 mL of deionized water. Rationale: Conditioning activates the sorbent and ensures reproducible retention.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 20% methanol in water to elute weakly bound interferences.

-

Elute the target analyte (4-NP) with 5 mL of methanol or an appropriate solvent mixture (e.g., methanol/acetone).

-

Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of the mobile phase for HPLC analysis.

Step 4: HPLC-FLD Analysis

-

Column: C8 or C18 reverse-phase column (e.g., Zorbax Eclipse XDB C8).[20]

-

Mobile Phase: Isocratic elution with acetonitrile/water (e.g., 65:35 v/v).[20]

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detection: Excitation wavelength of 225-230 nm and an emission wavelength of 305-310 nm. Rationale: Phenolic compounds like 4-NP are naturally fluorescent, allowing for highly sensitive and selective detection.

-

Quantification: Generate a calibration curve using certified 4-NP standards. The system is self-validating through the inclusion of procedural blanks, matrix spikes, and laboratory control samples in each analytical batch.

Caption: Standard experimental workflow for 4-NP bioaccumulation analysis.

Conclusion and Future Directions

The bioaccumulation of this compound in aquatic organisms is a well-documented phenomenon driven by its lipophilic properties and widespread environmental presence. While metabolic processes in vertebrates can mitigate its biomagnification potential, the persistent exposure and endocrine-disrupting activity of 4-NP pose a tangible threat to the health of aquatic ecosystems.[1][12] Future research should focus on the synergistic effects of 4-NP with other environmental contaminants, the long-term sublethal impacts on population dynamics, and the bioaccumulation of its various isomers, which may exhibit different toxicities and behaviors.[1] Continued monitoring and the development of even more sensitive analytical techniques are crucial for assessing the true ecological risk of this pervasive compound.

References

-

Title: Evaluation of 4-nonylphenols and 4-tert-octylphenol contamination of fish in rivers by laboratory accumulation and excretion experiments Source: PubMed URL: [Link]

-

Title: Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment Source: PubMed Central URL: [Link]

-

Title: Toxicity of non-ionic surfactant this compound an endocrine disruptor: A review Source: International Journal of Fisheries and Aquatic Studies URL: [Link]

-

Title: Occurrence and Biodegradation of Nonylphenol in the Environment Source: PMC URL: [Link]

-

Title: The effects of the endocrine disrupter this compound on the behaviour of juvenile rainbow trout (Oncorhynchus mykiss) Source: Ovid URL: [Link]

-

Title: Endocrine disrupting chemicals (bisphenol A, this compound, 4-tert-octylphenol) modulate expression of two distinct cytochrome P450 aromatase genes differently in gender types of the hermaphroditic fish Rivulus marmoratus Source: PubMed URL: [Link]

-

Title: Toxicity and tissue accumulation of this compound in the catfish Heteropneustes fossilis with a note on prevalence of 4-NP in water samples Source: Taylor & Francis Online URL: [Link]

-

Title: The distribution of this compound in marine organisms of North American Pacific Coast estuaries Source: ResearchGate URL: [Link]

-

Title: Proposed pathway for the biotransformation of this compound by trout and by isolated hepatocytes Source: ResearchGate URL: [Link]

-

Title: Determination of this compound, nonylphenol monoethoxylate, nonylphenol diethoxylate and other alkylphenols in fish and shellfish by high-performance liquid chromatography with fluorescence detection Source: ResearchGate URL: [Link]

-

Title: Nonylphenol Source: EPA URL: [Link]

-

Title: The Environmental Fate and Safety of Nonylphenol Ethoxylates Source: ASTM Digital Library URL: [Link]

-

Title: Bioaccumulation of this compound and effects on biomarkers, acetylcholinesterase, glutathione-S-transferase and glutathione peroxidase, in Mytilus galloprovincialis mussel gilla Source: PubMed URL: [Link]

-

Title: Canadian Environmental Quality Guidelines for Nonylphenol and its Ethoxylates (Water, Sediment, and Soil) Source: URL: [Link]

-

Title: Distribution and fate of nonylphenol in an aquatic microcosm Source: ResearchGate URL: [Link]

-

Title: NONYLPHENOL : ITS TOXIC EFFECTS ON AQUATIC ORGANISMS Source: Connect Journals URL: [Link]

-

Title: Proposed pathway for the biotransformation of this compound by trout and by isolated hepatocytes Source: ResearchGate URL: [Link]

-

Title: Identification of 4-n-nonylphenol metabolic pathways and residues in aquatic organisms by HPLC and LCMS analyses Source: ResearchGate URL: [Link]

-

Title: Characteristics of nonylphenol and bisphenol A accumulation by fish and implications for ecological and human health Source: ResearchGate URL: [Link]

-

Title: Identification of 4-n-nonylphenol metabolic pathways and residues in aquatic organisms by HPLC and LC-MS analyses Source: Semantic Scholar URL: [Link]

-

Title: Carbon-Rich Sediment Amendments and Aging: Effects on Desorption and Maize Phytoextraction of 4-Octylphenol and this compound Source: MDPI URL: [Link]

-

Title: HPLC-FLD Determination of this compound and 4-tert-octylphenol in Surface Water Samples Source: PubMed URL: [Link]

-

Title: (PDF) Toxicity and tissue accumulation of this compound in the catfish Heteropneustes fossilis with a note on prevalence of 4-NP in water samples Source: ResearchGate URL: [Link]

-

Title: (PDF) Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment Source: ResearchGate URL: [Link]

-

Title: NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. Source: Applied Ecology and Environmental Research URL: [Link]

-

Title: Characteristics of nonylphenol and bisphenol A accumulation by fish and implications for ecological and human health Source: PubMed URL: [Link]

-

Title: EXTRACTION OF 4-OCTYLPHENOL AND this compound IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY Source: Malaysian Journal of Analytical Sciences URL: [Link]

Sources

- 1. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fisheriesjournal.com [fisheriesjournal.com]

- 3. connectjournals.com [connectjournals.com]

- 4. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbon-Rich Sediment Amendments and Aging: Effects on Desorption and Maize Phytoextraction of 4-Octylphenol and this compound [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. aloki.hu [aloki.hu]

- 9. tandfonline.com [tandfonline.com]

- 10. Characteristics of nonylphenol and bisphenol A accumulation by fish and implications for ecological and human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of 4-nonylphenols and 4-tert-octylphenol contamination of fish in rivers by laboratory accumulation and excretion experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ovid.com [ovid.com]

- 18. Bioaccumulation of this compound and effects on biomarkers, acetylcholinesterase, glutathione-S-transferase and glutathione peroxidase, in Mytilus galloprovincialis mussel gilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. HPLC-FLD determination of this compound and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Environmental Significance of 4-Nonylphenol

An In-depth Technical Guide to the Environmental Fate and Transport of 4-Nonylphenol in Soil

This guide provides a comprehensive technical overview of the environmental fate and transport of this compound (4-NP) in terrestrial ecosystems. Designed for researchers, environmental scientists, and regulatory professionals, this document synthesizes current knowledge on the physicochemical properties, degradation pathways, sorption dynamics, and transport mechanisms governing the behavior of 4-NP in soil. It further details established experimental protocols for assessing these processes, ensuring a blend of theoretical understanding and practical application.

This compound is a synthetic organic compound belonging to the broader class of alkylphenols.[1][2] It is not intentionally produced in large quantities itself but is primarily formed as a degradation byproduct of nonylphenol ethoxylates (NPEOs), a group of non-ionic surfactants used extensively in industrial and household detergents, emulsifiers, paints, pesticides, and personal care products.[1][3][4] Due to their widespread use, NPEOs and their metabolites, including 4-NP, are ubiquitously found in the environment.[5]

The primary route of 4-NP entry into the soil environment is through the land application of sewage sludge (biosolids), which can contain high concentrations of the compound formed during anaerobic wastewater treatment.[6][7] Irrigation with untreated or poorly treated wastewater is another significant source.[8][9]

4-NP is classified as a xenobiotic—a chemical substance foreign to a biological system.[10] Its environmental persistence and lipophilic nature lead to its accumulation in soil, sediments, and biota.[2] The primary concern surrounding 4-NP stems from its well-documented activity as an endocrine-disrupting chemical (EDC).[2][11] It can mimic the natural hormone estrogen (a xenoestrogen), potentially causing adverse reproductive and developmental effects in wildlife and humans.[2][12] This has led to restrictions on its use in several regions, including the European Union.[2]

Physicochemical Properties Governing Soil Behavior

The environmental fate and transport of 4-NP are dictated by its inherent physical and chemical properties. Commercial 4-NP is a complex mixture of isomers, typically a pale yellow, viscous liquid, with a branched nonyl group in the para position relative to the hydroxyl group being the most common.[1][10] These properties influence its partitioning between soil, water, and air.

| Property | Value | Significance in Soil Environment | Source |

| Chemical Formula | C₁₅H₂₄O | - | [1] |

| Molar Mass | 220.35 g/mol | - | [1] |

| Water Solubility | 7 mg/L (at 25°C) | Low solubility promotes partitioning to solid phases like soil organic matter. | [10] |

| Vapor Pressure | 8.18 x 10⁻⁴ mmHg (at 25°C) | Low vapor pressure suggests that volatilization from soil surfaces is not a dominant transport pathway, although it can occur.[10] | [10] |

| Log K_ow_ | 4.48 - 5.76 | High octanol-water partition coefficient indicates strong lipophilicity and a high tendency to sorb to organic components in soil and bioaccumulate. | [10] |

| Log K_oc_ | 3.8 - 4.0 | High organic carbon-water partition coefficient confirms strong binding to soil organic matter, leading to low mobility.[13][14][15] | [13][14][15] |

| Henry's Law Constant | 3.4 x 10⁻⁵ atm-m³/mol | Indicates a potential for volatilization from moist soil, but this is significantly attenuated by strong soil sorption. | [10] |

Environmental Fate: Transformation and Degradation in Soil

Once introduced into the soil, 4-NP is subject to several transformation and degradation processes that determine its persistence. These can be broadly categorized as biotic and abiotic.

Biotic Degradation (Biodegradation)

Biodegradation by soil microorganisms is the primary mechanism for the dissipation of 4-NP in the terrestrial environment.[4] The rate and extent of this process are highly dependent on environmental conditions.

-

Aerobic Degradation: In well-aerated soils, aerobic microorganisms are capable of degrading 4-NP.[4] Half-lives for aerobic degradation can range from a few days to several weeks.[5][6] For instance, one study observed half-lives of 16 to 23 days in a biosolids-amended soil.[6][16] However, degradation often results in a recalcitrant fraction, comprising 26-35% of the initial amount, which persists in the soil.[17] This resistance is attributed to the complex branched structure of certain 4-NP isomers, which are more difficult for microbes to metabolize than linear chains.[9][13][14] The presence of plants can enhance degradation in the rhizosphere, the soil region directly influenced by roots.[3][6]

-

Anaerobic Degradation: Under anaerobic (oxygen-depleted) conditions, such as in waterlogged soils or deeper soil layers, the degradation of 4-NP is significantly slower, with half-lives ranging from 24 to 69 days.[9] The efficiency of anaerobic degradation depends on the specific electron acceptors present, with the rate order typically being: sulfate-reducing > methanogenic > nitrate-reducing conditions.[9][18]

Several factors can influence the rate of biodegradation, including temperature, pH, soil moisture, and the presence of other organic matter.[5][9][19][20] The addition of organic amendments like compost or yeast extract has been shown to enhance degradation by stimulating microbial activity.[20][21]

Abiotic Degradation

While microbial action is dominant, abiotic processes can also contribute to the transformation of 4-NP.

-

Photodegradation (Photolysis): 4-NP does not directly absorb sunlight at wavelengths greater than 290 nm.[10] However, it can undergo sensitized photolysis, where other molecules in the soil matrix (photosensitizers) absorb light and transfer the energy to 4-NP, causing it to break down. This process is most relevant at the immediate soil surface. One study found that when biosolids were applied to the top 5mm of soil, exposure to artificial sunlight for 30 days resulted in a 55% reduction in 4-NP, compared to less than 15% degradation in the dark.[22] This suggests surface application of biosolids could accelerate 4-NP removal compared to incorporation into the soil.[22]

Environmental Transport: Mobility and Partitioning in Soil

The movement, or transport, of 4-NP through the soil profile and across the landscape is largely controlled by its strong tendency to sorb to soil particles.

Sorption and Desorption

Sorption is the process by which 4-NP binds to soil solids. Due to its high hydrophobicity (high Log K_ow_), 4-NP has a strong affinity for the organic carbon fraction of soil.[13][14][15] This relationship is so strong that the organic carbon-normalized sorption coefficient (K_oc_) is the primary predictor of its sorption behavior.[13][14]

-

Mechanism: The primary mechanism is hydrophobic partitioning, where the non-polar nonyl chain seeks to escape the polar aqueous phase (soil pore water) by associating with the non-polar soil organic matter.

-

Quantification: The solid-liquid distribution coefficient (K_d_) describes the ratio of 4-NP concentration in the soil to that in the water at equilibrium. K_d_ values for 4-NP in soil are typically high, ranging from 15 to over 1000 L/kg, indicating strong binding.[8][15]

-

Hysteresis: Desorption, the release of 4-NP from soil particles back into the soil solution, is often limited. Studies have shown that the desorption process exhibits hysteresis, meaning that 4-NP binds more strongly than it is released.[13][14] This irreversible sorption contributes to its long-term persistence in soil.

The strong sorption of 4-NP is the critical factor limiting its mobility.

Leaching and Mobility

Leaching is the vertical transport of a chemical through the soil profile with percolating water. Due to its high K_oc_ and strong sorption, 4-NP is expected to have very low mobility in soil.[10] Numerous studies confirm this, showing that 4-NP concentrations sharply decline with increasing soil depth and that it is rarely detected in leachate from soil columns.[6][9] This significantly reduces the risk of groundwater contamination under most conditions.[6][9]

However, one study noted that under certain conditions, mobility could be facilitated by the transport of 4-NP bound to mobile colloidal particles, which can move through soil pores more readily than the bulk soil matrix.[8]

Diagram: Key Fate and Transport Pathways of this compound in Soil

Caption: Interplay of major fate and transport processes for 4-NP in the soil environment.

Experimental Methodologies for Fate and Transport Assessment

To quantify the behavior of 4-NP in soil, standardized experimental protocols are essential. These methods provide the data necessary for environmental risk assessment and modeling.

Protocol: Batch Equilibrium Sorption/Desorption Study

This laboratory experiment is the standard method for determining the sorption (K_d_) and desorption coefficients of a chemical in soil.

Objective: To quantify the partitioning of 4-NP between the soil solid phase and the aqueous phase at equilibrium.

Methodology:

-

Soil Preparation: Select and characterize representative soils. Air-dry the soils and sieve them (e.g., <2 mm). Key characterization parameters include organic carbon content, pH, texture (sand, silt, clay content), and cation exchange capacity.

-

Solution Preparation: Prepare a stock solution of 4-NP (often using ¹⁴C-labeled 4-NP for ease of quantification) in a background electrolyte solution, typically 0.01 M CaCl₂, to maintain constant ionic strength and mimic soil solution.

-

Sorption Phase:

-

Weigh a known amount of soil (e.g., 2-5 grams) into a series of centrifuge tubes (glass with Teflon-lined caps is preferred to prevent sorption to the container).

-

Add a known volume of the 4-NP solution at varying initial concentrations to create a concentration range.

-

Include soil-free controls (to check for sorption to the tube) and solution-free controls (to check for background interference).

-

Agitate the tubes on a shaker at a constant temperature until equilibrium is reached. Kinetic studies indicate that 20-24 hours is typically sufficient for 4-NP.[13][14]

-

Centrifuge the tubes at high speed to separate the solid and liquid phases.

-

-

Analysis:

-

Carefully collect an aliquot of the supernatant (the aqueous phase).

-

Analyze the concentration of 4-NP in the supernatant (C_e_) using an appropriate method (e.g., liquid scintillation counting for ¹⁴C-labeled compound, or HPLC/GC-MS for unlabeled compound).

-

Calculate the amount of 4-NP sorbed to the soil (C_s_) by mass balance (initial mass - final mass in solution).

-

-

Data Interpretation:

-

Plot C_s_ (μg/g) versus C_e_ (μg/mL). This is the sorption isotherm.

-

For 4-NP, the isotherm is often linear. The slope of this line is the distribution coefficient, K_d_ (L/kg).[13][14]

-

The K_oc_ can be calculated using the formula: K_oc_ = (K_d_ / f_oc_) * 100, where f_oc_ is the fraction of organic carbon in the soil.

-

-

Desorption Phase (Optional):

-

After the sorption phase, remove a known volume of the supernatant and replace it with fresh background electrolyte solution.

-

Resuspend the soil and shake again until a new equilibrium is reached.

-

Analyze the 4-NP concentration in the supernatant to determine the amount desorbed. This can be repeated for several desorption steps.

-

Diagram: Workflow for Batch Equilibrium Sorption Experiment

Caption: Step-by-step workflow for determining the soil sorption coefficient (Kd) of 4-NP.

Protocol: Soil Column Leaching Study

This experiment simulates the movement of 4-NP through a soil profile to assess its leaching potential.

Objective: To evaluate the mobility and potential for groundwater contamination of 4-NP in a controlled setting.

Methodology:

-

Column Packing: Uniformly pack glass or stainless steel columns with the selected soil to a desired bulk density, avoiding air pockets and preferential flow paths.

-

Saturation: Slowly saturate the column from the bottom with a background electrolyte solution (e.g., 0.01 M CaCl₂) until steady-state flow is achieved.

-

Application: Apply a pulse of 4-NP solution to the top of the soil column. This can be mixed with the top layer of soil or applied as a liquid. In studies mimicking agricultural practice, biosolids containing 4-NP are incorporated into the surface layer.[6]

-

Elution: Leach the column with the background electrolyte solution at a constant flow rate, simulating rainfall or irrigation.

-

Leachate Collection: Collect the effluent (leachate) from the bottom of the column in fractions using a fraction collector.

-

Analysis:

-

Analyze the concentration of 4-NP in each leachate fraction.

-

Plot the relative concentration (C/C₀) versus the volume of leachate collected (often in pore volumes). This generates a breakthrough curve.

-

After the leaching phase, the soil column can be sectioned, and each section extracted and analyzed to determine the final distribution of 4-NP within the soil profile.[9]

-

-

Data Interpretation: A breakthrough curve where the compound appears quickly and at high concentrations indicates high mobility. For 4-NP, it is expected that very little to no compound will be detected in the leachate, indicating low mobility and strong retention in the soil column.[6]

Conclusion and Outlook

The environmental fate and transport of this compound in soil are predominantly governed by two key processes: strong sorption to soil organic matter and microbial degradation. Its high hydrophobicity results in low mobility and minimal risk of leaching to groundwater. Biodegradation serves as the main pathway for its removal, although the persistence of recalcitrant branched isomers can lead to a long-term, low-concentration residue in the soil. Abiotic processes like photolysis can contribute to degradation but are limited to the soil surface.

Future research should focus on the long-term fate of the persistent isomer fraction, the influence of emerging co-contaminants like microplastics on 4-NP transport[11], and the development of enhanced bioremediation strategies to accelerate the degradation of this endocrine-disrupting compound in contaminated soils. A thorough understanding of these processes is critical for developing sound regulations and management practices for the land application of biosolids and the use of reclaimed water, ensuring the protection of both ecosystem and human health.

References

-

Brown, S., Devin-Clarke, D., Doubrava, M., & O'Connor, G. (2009). Fate of this compound in a biosolids amended soil. Chemosphere, 75(4), 549-554. [Link]

-

Cespedes-Sánchez, R., et al. (2023). This compound adsorption, environmental impact and remediation: a review. Environmental Science and Pollution Research. [Link]

-

Düring, R. A., Bimbös, D., & Göttlein, A. (2002). Sorption behavior of nonylphenol in terrestrial soils. Environmental science & technology, 36(19), 4127-4133. [Link]

-

Bellino, A., et al. (2025). Bio-ecological effects of this compound on the soil-plant system. Plant and Soil. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1752, this compound. [Link]

-

Wikipedia contributors. (2024, November 26). Nonylphenol. In Wikipedia, The Free Encyclopedia. [Link]

-

Düring, R. A., Bimbös, D., & Göttlein, A. (2002). Sorption behavior of nonylphenol in terrestrial soils. PubMed. [Link]

-

Düring, R. A., Bimbös, D., & Göttlein, A. (2002). Sorption Behavior of Nonylphenol in Terrestrial Soils. ResearchGate. [Link]

-

Vazquez-Gomez, G., et al. (2014). DEGRADATION AND UPTAKE OF this compound IN PLANTS AND EARTHWORMS FROM SPIKED MINERAL SOIL. ResearchGate. [Link]

-

Rupa Health. (n.d.). This compound. [Link]

-

Gibson, R., et al. (2012). Mobility of this compound and di(2-ethylhexyl) phthalate in three agricultural soils irrigated with untreated wastewater. Water science and technology, 66(2), 292-298. [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of this compound. [Link]

-

Ataman Kimya. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Physical and chemical properties of this compound. [Link]

-

Brown, S., Devin-Clarke, D., Doubrava, M., & O'Connor, G. (2009). Fate of this compound in a biosolids amended soil. ResearchGate. [Link]

-

Lu, Z., et al. (2012). Occurrence and Biodegradation of Nonylphenol in the Environment. International journal of molecular sciences, 13(1), 756-772. [Link]

-

Mortensen, G. K., & Kure, L. K. (2003). Degradation of nonylphenol in spiked soils and in soils treated with organic waste products. Environmental Toxicology and Chemistry, 22(4), 718-721. [Link]

-

Soares, A., et al. (2008). Nonylphenol in the environment: A critical review on occurrence, fate, toxicity and treatment in wastewaters. Environment International, 34(7), 1033-1049. [Link]

-

Jonkers, N., et al. (2003). Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection. Journal of chromatography. A, 1017(1-2), 155-163. [Link]

-

Giger, W., Brunner, P. H., & Schaffner, C. (1984). This compound in sewage sludge: accumulation of toxic metabolites from nonionic surfactants. Science, 225(4662), 623-625. [Link]

-

Mortensen, G. K., & Kure, L. K. (2003). Degradation of nonylphenol in spiked soils and in soils treated with organic waste products. SETAC. [Link]

-

Gusiatin, M. Z., et al. (2022). Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests. International Journal of Environmental Research and Public Health, 19(7), 4057. [Link]

-

Canadian Council of Ministers of the Environment. (2002). Canadian Soil Quality Guidelines for the Protection of Environmental and Human Health - Nonylphenol and its Ethoxylates. [Link]

-

Chang, B. V., Chiang, B. W., & Yuan, S. Y. (2007). Biodegradation of nonylphenol in soil. Chemosphere, 66(10), 1857-1862. [Link]

-

Lu, Z., et al. (2012). Occurrence and biodegradation of nonylphenol in the environment. PubMed. [Link]

-

Xia, K., & Bhandari, A. (2006). Photodegradation of the endocrine-disrupting chemical this compound in biosolids applied to soil. Journal of environmental quality, 35(2), 408-414. [Link]

-

Bokern, M., Raid, P., & Harms, H. (1998). Toxicity, uptake and metabolism of 4-n-nonylphenol in root cultures and intact plants under septic and aseptic conditions. Environmental science and pollution research international, 5(1), 21-27. [Link]

-

Chang, B. V., Chiang, B. W., & Yuan, S. Y. (2007). Biodegradation of nonylphenol in soil. ResearchGate. [Link]

-

Rigol, A., et al. (2015). Sorption behaviour of nonylphenol and nonylphenol monoethoxylate in soils. Chemosphere, 131, 127-134. [Link]

-

Milinovic, J., et al. (2015). Sorption behaviour of nonylphenol and nonylphenol monoethoxylate in soils. ResearchGate. [Link]

-

Cespedes-Sánchez, R., et al. (2023). This compound adsorption, environmental impact and remediation: a review. Environmental Science and Pollution Research. [Link]

-

Bester, K. (2002). Simultaneous Determination of this compound and Bisphenol A in Sewage Sludge. Analytical Chemistry, 74(14), 3376-3382. [Link]

-

ResearchGate. (n.d.). Transport and behavior of nonylphenol ethoxylates in a full-scale municipal wastewater treatment plant. [Link]

-

BC Ministry of Environment and Climate Change Strategy. (2017). Nonylphenols and Ethoxylates in Soil by LC/MS/MS. [Link]

-

Lee, H. B., & Peart, T. E. (1998). Determination of this compound in Effluent and Sludge from Sewage Treatment Plants. Analytical Chemistry, 70(1), 11-16. [Link]

-

De Bruin, J., et al. (2019). Degradation and plant uptake of nonylphenol (NP) and nonylphenol-12-ethoxylate (NP12EO) in four contrasting agricultural soils. Environmental pollution, 252, 124-132. [Link]

-

Chang, B. V., Yu, C. H., & Yuan, S. Y. (2007). Anaerobic degradation of nonylphenol in soil. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 42(4), 387-392. [Link]

-

ResearchGate. (n.d.). HPLC METHOD IMPROVEMENT FOR this compound DETERMINATION IN ANAEROBIC REACTORS: DECREASING SOLVENT CONSUMPTION AND WASTE GENERATION. [Link]

Sources

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fate of this compound in a biosolids amended soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in sewage sludge: accumulation of toxic metabolites from nonionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mobility of this compound and di(2-ethylhexyl) phthalate in three agricultural soils irrigated with untreated wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sorption behavior of nonylphenol in terrestrial soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sorption behaviour of nonylphenol and nonylphenol monoethoxylate in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Degradation and plant uptake of nonylphenol (NP) and nonylphenol-12-ethoxylate (NP12EO) in four contrasting agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anaerobic degradation of nonylphenol in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ccme.ca [ccme.ca]

- 20. Biodegradation of nonylphenol in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Photodegradation of the endocrine-disrupting chemical this compound in biosolids applied to soil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Effects of 4-Nonylphenol on Reproductive Health

Introduction: The Endocrine-Disrupting Profile of 4-Nonylphenol

This compound (4-NP) is a synthetic organic compound belonging to the alkylphenol family, primarily produced from the degradation of nonylphenol ethoxylates, which are non-ionic surfactants used in a wide array of industrial and consumer products such as detergents, personal care items, and plastics.[1][2] Its classification as a high-production-volume chemical and a potent endocrine disruptor has raised significant concerns regarding its environmental persistence and potential adverse effects on human and wildlife reproductive health.[1][3] As a xenobiotic, 4-NP can interfere with hormonal functions, leading to reproductive abnormalities, diminished fertility, and developmental issues.[1] This guide provides a comprehensive technical overview of the toxicological effects of 4-NP on reproductive health, detailing its mechanisms of action, impacts on both male and female reproductive systems, and the methodologies employed in its toxicological assessment.

Part 1: Mechanistic Insights into this compound's Endocrine Disruption

The primary mechanism through which 4-NP exerts its reproductive toxicity is by mimicking the action of estrogen.[4][5][6] It binds to estrogen receptors (ERs), thereby disrupting normal hormonal signaling pathways.[1][3] Although its affinity for ERs is weaker than that of 17β-estradiol, its widespread presence and persistence in the environment lead to chronic exposure and potential for significant biological effects.[3][7] Beyond its estrogenic activity, 4-NP has also been shown to exhibit anti-androgenic effects, interfering with the function of androgens that are crucial for male reproductive development.[7] This dual-action disruption of hormonal homeostasis can lead to a cascade of adverse outcomes in both male and female reproductive systems.[1]

Signaling Pathway Disruption

This compound's interaction with nuclear receptors extends beyond simple competitive binding. It can modulate the expression of genes involved in steroidogenesis, the process of hormone synthesis.[8][9] Studies have shown that 4-NP can alter the expression of key enzymes in this pathway, such as Cytochrome P450 family members (CYP17, CYP19) and 17β-hydroxysteroid dehydrogenase (17β-HSD).[8][9] This interference can lead to an imbalance in the production of sex hormones, further contributing to reproductive dysfunction.

Caption: Workflow for a multigenerational reproductive toxicity study.

In Vitro Steroidogenesis Assay

This assay is used to assess the direct effects of a substance on hormone production by isolated reproductive cells.

Step-by-Step Methodology:

-

Cell Culture: Culture primary Leydig cells or a suitable steroidogenic cell line.

-

Exposure: Treat the cells with a range of concentrations of 4-NP for a specified duration (e.g., 48 hours).

-

Sample Collection: Collect the cell culture medium.

-

Hormone Quantification: Measure the concentration of testosterone (or other relevant hormones) in the medium using RIA or ELISA.

-

Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.

Trustworthiness of the Protocol: The inclusion of a cell viability assay is critical to distinguish between a specific effect on steroidogenesis and a general cytotoxic effect.

Analytical Methods for this compound Detection

Accurate quantification of 4-NP in biological and environmental samples is essential for exposure assessment. High-performance liquid chromatography (HPLC) is a commonly used technique. [10][11][12][13][14] Step-by-Step Methodology (HPLC with Fluorescence Detection):

-

Sample Preparation: Extract 4-NP from the sample matrix (e.g., blood, water, tissue) using solid-phase extraction (SPE) or liquid-liquid extraction. [10][11][12]2. Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). Use an appropriate mobile phase (e.g., acetonitrile and water) to separate 4-NP from other components. [11][12]3. Detection: Use a fluorescence detector set at the optimal excitation and emission wavelengths for 4-NP (e.g., excitation at 275 nm and emission at 300 nm). [11]4. Quantification: Quantify the concentration of 4-NP by comparing the peak area of the sample to a standard curve prepared with known concentrations of 4-NP.

Authoritative Grounding: This method is based on established analytical chemistry principles and has been validated for the determination of 4-NP in various matrices. [10][11]

Conclusion and Future Directions